![molecular formula C13H19NO B1386396 N-(1-phenylethyl)oxan-4-amine CAS No. 1154882-97-9](/img/structure/B1386396.png)
N-(1-phenylethyl)oxan-4-amine
Overview
Description
N-(1-phenylethyl)oxan-4-amine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol. It is also known for its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of N-(1-phenylethyl)oxan-4-amine typically involves a two-step process. In the first step, 4-aminodiphenylamine reacts with acetophenone in the presence of an acidic catalyst. This reaction is performed to an incomplete conversion of 4-aminodiphenylamine, resulting in an intermediate product of high purity. In the second step, this intermediate product is hydrogenated on a heterogeneous catalyst to yield this compound .
Chemical Reactions Analysis
N-(1-phenylethyl)oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions: Typical reagents include acids, bases, and metal catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-phenylethyl)oxan-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter activity.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a synthetic agonist for AMPA receptors, which are excitatory ionotropic glutamate receptors.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a synthetic agonist for AMPA receptors, it plays a crucial role in synaptic plasticity and neural communication. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release.
Comparison with Similar Compounds
N-(1-phenylethyl)oxan-4-amine can be compared with other similar compounds, such as:
Biological Activity
N-(1-phenylethyl)oxan-4-amine, a compound characterized by its unique oxane structure and phenylethyl group, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular structure of this compound includes an oxane ring and a phenylethyl substituent. This configuration is significant as it influences the compound's interactions with biological targets. The compound's molecular formula supports diverse chemical reactivity, which is essential for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anti-cancer effects through modulation of cellular pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its utility in treating inflammatory diseases.
- Neuroprotective Activity : Research indicates that it may have protective effects on neuronal cells, which could be beneficial in neurodegenerative conditions.
Understanding the mechanisms through which this compound exerts its effects is crucial for its therapeutic application. Some proposed mechanisms include:
- Inhibition of Specific Enzymes : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell survival and apoptosis.
- Antioxidant Properties : The presence of functional groups may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activities among these compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Oxane ring with phenylethyl group | Potential anti-cancer, anti-inflammatory, neuroprotective |
N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Cyclopropane and fluorophenyl groups | Anti-cancer properties |
1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}cyclopropane-1-carboxamide | Similar core structure with pyrazole substitution | Anti-inflammatory activity |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential role as an anti-inflammatory agent.
- Neuroprotection Studies : Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents.
Properties
IUPAC Name |
N-(1-phenylethyl)oxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-5-3-2-4-6-12)14-13-7-9-15-10-8-13/h2-6,11,13-14H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWFJVYWKIATHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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